Dimethylaminoethyl butyrate
Overview
Description
Dimethylaminoethyl butyrate is an organic compound with the molecular formula C8H17NO2. It is an ester derived from butanoic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylaminoethyl butyrate can be synthesized through the esterification of butanoic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-(dimethylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 2-(dimethylamino)ethanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters and 2-(dimethylamino)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 2-(dimethylamino)ethanol.
Transesterification: Different esters and 2-(dimethylamino)ethanol.
Reduction: Corresponding alcohol.
Scientific Research Applications
Dimethylaminoethyl butyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of various industrial products, including solvents and plasticizers.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and 2-(dimethylamino)ethanol. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: An ester derived from butanoic acid and ethanol.
Butanoic acid, 2-methyl-, ethyl ester: An ester derived from 2-methylbutanoic acid and ethanol.
Butanoic acid, 2,3-dimethyl-, ethyl ester: An ester derived from 2,3-dimethylbutanoic acid and ethanol.
Uniqueness
Dimethylaminoethyl butyrate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
16597-65-2 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChI Key |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
Canonical SMILES |
CCCC(=O)OCCN(C)C |
16597-65-2 | |
Synonyms |
Butanoic acid 2-(dimethylamino)ethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.